5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine
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Overview
Description
5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine, commonly known as MBSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Thiadiazole Derivatives
The compound “5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine” has been utilized in the synthesis of thiadiazole derivatives. These derivatives are studied for their potential reactions with arylsulfonyl azides, which could lead to the development of new compounds with various applications .
Pharmacological Significance
Morpholine derivatives exhibit a broad spectrum of pharmacological activities. They play a significant role in designing compounds with diverse pharmacological properties, which could include the compound .
Catalyst and Ligand Applications
Morpholine derivatives are used as catalysts and ligands in various chemical reactions, such as asymmetric addition, cyclization, aldolization, and cross-coupling reactions. This highlights their versatility in facilitating complex chemical processes .
Agrochemical Development
These derivatives are also active in the field of pesticide innovation and development due to their biological activity and structural uniqueness .
Synthesis of Natural Products
The morpholine motif is prevalent in natural products and biologically relevant compounds. Advances in the synthesis of morpholines from related compounds have been significant, indicating the importance of these derivatives in producing complex natural products .
Industrial Applications
Synthetic morpholine derivatives serve as corrosion inhibitors, surface-active agents, organocatalysts, and ligands for catalysts in various industrial applications .
Organic Room Temperature Phosphorescence
Morpholine has been used to construct single-component organic room temperature phosphorescence luminogens. Research investigates the effect of morpholine on intermolecular interaction, crystal packing modes, and RTP performance .
Mechanism of Action
Target of Action
Similar compounds, such as n’-sulfonylamidines, have been reported to suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .
Mode of Action
It is known that the compound is synthesized via reactions with arylsulfonyl azides . In these reactions, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .
Biochemical Pathways
Similar compounds have been reported to affect a wide range of biological activities, including rearrangements and transformations into other heterocycles containing multiple nitrogen and sulfur atoms .
Pharmacokinetics
The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer activities .
Action Environment
The synthesis of similar compounds has been reported to involve reactions with arylsulfonyl azides .
properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c12-11-13-9-7-8(1-2-10(9)18-11)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFJVTBRUSNYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Morpholin-4-ylsulfonyl)-1,3-benzoxazol-2-amine |
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